molecular formula C10H22O3Si B15225909 cis-4-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

cis-4-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

Cat. No.: B15225909
M. Wt: 218.36 g/mol
InChI Key: YSNOZTORLKKZMT-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a chiral compound with significant importance in organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its unique stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol typically involves the protection of hydroxyl groups and the formation of tetrahydrofuran rings. One common method includes the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the hydroxyl group, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often involve the use of a base such as imidazole or triethylamine to facilitate the silylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol involves its interaction with various molecular targets. The silyl ether group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The tetrahydrofuran ring provides a stable scaffold for the attachment of other functional groups, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol
  • (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydropyran-3-ol
  • (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrothiophene-3-ol

Uniqueness

The uniqueness of (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol lies in its specific stereochemistry and functional groups, which make it a versatile building block in organic synthesis. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in research and industrial applications.

Properties

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

(3R,4S)-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9,11H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

YSNOZTORLKKZMT-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1COC[C@H]1O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.